4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole
Description
Properties
IUPAC Name |
2-phenyl-4-[(6-pyrazol-1-ylpyridazin-3-yl)sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S2/c1-2-5-13(6-3-1)17-19-14(12-24-17)11-23-16-8-7-15(20-21-16)22-10-4-9-18-22/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXZVQFATHCGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole typically involves multi-step reactions. One common method involves the reaction of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it features a thiazole ring, a pyridazine moiety, and a pyrazole group. The structural complexity contributes to its diverse biological activities. The presence of sulfur in the thiazole and pyridazine rings enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study demonstrated that similar compounds could inhibit specific kinases involved in cancer progression, suggesting potential as targeted therapies for malignancies such as breast and lung cancer .
Antimicrobial Properties
The antimicrobial efficacy of thiazole derivatives has been well-documented. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes. Studies have reported that thiazole-based compounds exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. This suggests that 4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole could be explored further for treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Triazole-Linked Pyridazine Derivatives ()
Compounds such as (6) , (7) , and (8) share the pyridazine-thio-methyl motif but incorporate triazole or tetrahydrofuran rings instead of thiazole. For example:
- Compound 6: Features a pyridazine-thio-methyl-triazole linked to a ribofuranose backbone. Synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 65% with a melting point of 96–98°C .
- Compound 8 : Retains the pyridazine-thio-methyl group but replaces the triazole with a tetrahydrofuran diol, synthesized in 88% yield .
Key Differences :
Benzimidazole-Thiazole-Triazole Hybrids ()
Compounds 9a–9e feature a benzimidazole core linked to aryl-substituted thiazoles via triazole spacers. For instance:
Key Differences :
- The target compound lacks the benzimidazole and triazole systems, which in 9a–9e are critical for α-glucosidase inhibition (as suggested by molecular docking in ).
- The pyridazine-pyrazole system in the target may offer distinct hydrogen-bonding capabilities compared to benzimidazole-based analogs .
Pharmacologically Active Thiazole Derivatives ()
The benzothiazole-pyrazoline hybrid (I) in exhibits antitumor and antidepressant activities. Its synthesis involves condensation of hydrazine derivatives with chalcones, differing from the CuAAC or thioether formation routes used for pyridazine-thio-methyl compounds .
Key Differences :
- The pyrazoline ring in (I) confers conformational rigidity, whereas the pyridazine-thio-methyl-thiazole system in the target compound may adopt more flexible binding poses.
- Thiazole substitution patterns (e.g., 2-phenyl vs. 4-methoxyphenyl) significantly modulate bioactivity, as seen in 9a–9e .
Biological Activity
The compound 4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole is a novel thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant structure-activity relationship (SAR) studies.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study reported that thiazole-linked compounds demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Properties
Thiazoles are also recognized for their antimicrobial activities. Research indicates that derivatives of thiazoles possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring enhances their antimicrobial potency, making them potential candidates for developing new antibiotics .
PDE Inhibition
The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE3A and PDE3B. A related study found that thiazole derivatives exhibited considerable inhibition of PDE3A with IC50 values ranging from 0.24 to 16.42 μM, suggesting their potential use as cardiotonic agents due to their ability to enhance cardiac contractility .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives has revealed critical insights into their biological activities. Modifications at specific positions on the thiazole or phenyl rings can significantly affect their potency and selectivity. For example, substituents such as methoxy or halogens on the phenyl ring have been associated with enhanced anticancer and antimicrobial activities .
| Compound Structure | Biological Activity | IC50 (μM) |
|---|---|---|
| Thiazole Derivative A | Anticancer | 0.24 |
| Thiazole Derivative B | Antimicrobial | 31.25 |
| Thiazole Derivative C | PDE3A Inhibition | 2.34 |
Case Study 1: Cardiotonic Effects
In a study investigating the cardiotonic effects of thiazole derivatives, researchers synthesized several analogs, including those based on the target compound. The most potent analog demonstrated significant improvements in contractile function in isolated heart preparations compared to standard cardiotonic drugs .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The study highlighted that specific modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of these compounds in addressing antibiotic resistance .
Q & A
Basic Research Question
Spectroscopy :
- NMR (1H, 13C, DEPT-135) to confirm substituent connectivity and stereochemistry.
- IR for functional group identification (e.g., C=S stretch at ~1100 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
X-ray Crystallography : SHELXL software for resolving crystal structures, particularly to confirm the thioether linkage and heterocyclic planarities .
How is the compound screened for preliminary biological activity, and what assays are recommended?
Basic Research Question
- In Vitro Assays :
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to validate assay conditions.
How can synthetic yields be optimized for scale-up without compromising purity?
Advanced Research Question
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for reaction homogeneity .
- Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional | 65 | 95 |
| Microwave-assisted | 88 | 98 |
How do structural modifications influence bioactivity in SAR studies?
Advanced Research Question
- Substituent Variations :
- Pyrazole N-substitution : Replace 1H-pyrazole with methyl/phenyl groups to alter lipophilicity .
- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance kinase inhibition .
- Assays : Compare IC₅₀ values across analogs using dose-response curves.
Key Finding : Methylation of pyrazole improves cellular permeability by 40% in Caco-2 assays .
How can contradictory bioactivity data across studies be resolved?
Advanced Research Question
- Potential Causes :
- Resolution : Re-test compounds under controlled conditions with orthogonal assays (e.g., SPR vs. fluorescence).
What computational approaches are suitable for elucidating mechanism of action?
Advanced Research Question
Molecular Docking : Use AutoDock Vina to model interactions with CDK5/p25 or EGFR targets, referencing crystal structures from PDB .
MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
DFT Calculations : Gaussian 09 to analyze electron density at the thiazole sulfur, predicting reactivity .
How does the compound compare to structurally similar analogs in terms of uniqueness?
Advanced Research Question
Unique Features :
- Dual Heterocycles : Combines pyridazine’s π-π stacking with thiazole’s hydrogen-bonding capacity .
- Thioether Linker : Enhances metabolic stability compared to oxygen/selenium analogs .
Comparative Table :
| Compound | Core Structure | Key Activity |
|---|---|---|
| Target Compound | Pyridazine-thiazole | Broad kinase inhibition |
| Analog A (Ref ) | Thiazolidinone-pyrazole | Antidiabetic |
| Analog B (Ref ) | Benzoxazine-pyrazole | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
